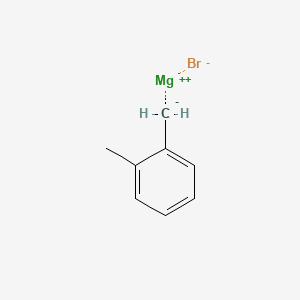

2-Methylbenzylmagnesium bromide

Description

2-Methylbenzylmagnesium bromide is a Grignard reagent with the molecular formula C₈H₉MgBr. It is synthesized by reacting 2-methylbenzyl bromide with magnesium metal in anhydrous ether or tetrahydrofuran (THF) under inert conditions. This organomagnesium compound is highly reactive, serving as a strong nucleophile in organic synthesis for forming carbon-carbon bonds, particularly in alkylation, arylation, and carbonyl addition reactions.

The ortho-methyl substituent on the benzyl group introduces steric effects that influence its reactivity and stability compared to non-substituted analogs. Its applications span pharmaceuticals, agrochemicals, and materials science, where precise control over reaction pathways is critical.

Properties

Molecular Formula |

C8H9BrMg |

|---|---|

Molecular Weight |

209.37 g/mol |

IUPAC Name |

magnesium;1-methanidyl-2-methylbenzene;bromide |

InChI |

InChI=1S/C8H9.BrH.Mg/c1-7-5-3-4-6-8(7)2;;/h3-6H,1H2,2H3;1H;/q-1;;+2/p-1 |

InChI Key |

JSVBYPAVUWZQHA-UHFFFAOYSA-M |

Canonical SMILES |

CC1=CC=CC=C1[CH2-].[Mg+2].[Br-] |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Reactivity Comparisons

Benzylmagnesium Bromide (C₇H₇MgBr)

- Structure : Lacks the methyl substituent on the benzyl ring.

- Reactivity : Higher nucleophilicity due to reduced steric hindrance. Reacts faster with electrophiles like ketones or aldehydes.

- Stability : More stable in solution than 2-methylbenzylmagnesium bromide due to the absence of steric strain.

- Applications : Widely used in simpler alkylation reactions where steric effects are undesirable.

Phenylmagnesium Bromide (C₆H₅MgBr)

- Structure : Aromatic ring without a benzyl or methyl group.

- Reactivity : Less nucleophilic toward bulky electrophiles due to planar aromatic structure. Prefers reactions with less sterically hindered substrates.

- Thermodynamics: Lower steric demand allows higher solubility in THF (2.9M in 2-methyltetrahydrofuran, as noted in ).

- Applications : Ideal for arylations and couplings where aromaticity is retained.

4-Methylbenzylmagnesium Bromide

- Structure : Methyl substituent at the para position.

- Reactivity : Electronic effects dominate over steric effects. The para-methyl group donates electron density via hyperconjugation, slightly reducing nucleophilicity compared to the ortho isomer.

- Selectivity : Para-substitution directs electrophilic attack to specific positions in aromatic systems.

Physical and Thermodynamic Properties

Note: Specific thermodynamic data (e.g., ΔHf) for organomagnesium compounds are scarce in literature, but trends align with steric and electronic effects.

Reaction Case Studies

Carbonyl Additions

- 2-Methylbenzylmagnesium Bromide: Reacts with cyclohexanone to yield 1-(2-methylbenzyl)cyclohexanol. Steric hindrance slows the reaction compared to benzylmagnesium bromide, but selectivity for less hindered carbonyls improves.

- Benzylmagnesium Bromide: Faster reaction with cyclohexanone, producing higher yields in standard conditions.

Cross-Coupling Reactions

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.